molecular formula C24H28N2O4S B2958371 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 902946-55-8

6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2958371
CAS No.: 902946-55-8
M. Wt: 440.56
InChI Key: DIWNAXYYNVVJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic small molecule designed for research applications. This complex molecule features a quinoline core structure, a scaffold noted in various pharmacological studies , substituted with a 3-methylpiperidine group and a 4-methoxybenzenesulfonyl moiety. Such a structure suggests potential for investigating interactions with biological targets, including enzymes and G protein-coupled receptors (GPCRs) . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis and exploration of novel heterocyclic compounds . It may also serve as a candidate for high-throughput screening to identify new therapeutic agents. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary characterization and bioactivity assays to confirm its properties and suitability for their specific projects.

Properties

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-4-30-19-9-12-22-21(14-19)24(26-13-5-6-17(2)16-26)23(15-25-22)31(27,28)20-10-7-18(29-3)8-11-20/h7-12,14-15,17H,4-6,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWNAXYYNVVJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • An ethoxy group
  • A methoxybenzenesulfonyl group
  • A methylpiperidinyl group
  • A quinoline core

Research indicates that 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline acts primarily as an enzyme inhibitor . Its mechanism likely involves binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. This inhibition can occur through:

  • Blocking substrate binding
  • Altering signaling pathways

These actions position the compound as a candidate for further investigation in drug discovery, especially for conditions like cancer and infectious diseases.

Anticancer Properties

Several studies have highlighted the anticancer properties of quinoline derivatives. For instance, compounds structurally similar to 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline have demonstrated significant antiproliferative activities against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HL-60 (leukemia)
  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)

Notably, some derivatives have shown IC50 values ranging from 0.010 to 0.042 µM, indicating potent activity against these cell lines .

Anti-tubercular Activity

The compound has also been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Inhibitory concentrations (IC50 and IC90) were determined for the most active derivatives, showcasing its potential as a treatment for tuberculosis.

Research Findings and Case Studies

Study Findings
Study on Antiproliferative ActivityDemonstrated significant inhibition of tubulin polymerization and induced apoptosis in cancer cells .
Evaluation Against Mycobacterium tuberculosisShowed promising anti-tubercular activity with defined IC50 values.
Mechanistic StudiesIndicated that quinoline derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

BB90881: 3-(4-Ethylbenzenesulfonyl)-6-Methoxy-4-(4-Methylpiperidin-1-yl)quinoline
  • Structural Differences: Sulfonyl Group: 4-Ethylbenzenesulfonyl (BB90881) vs. 4-methoxybenzenesulfonyl (target compound). Piperidine Substituent: 4-Methylpiperidin-1-yl (BB90881) vs. 3-methylpiperidin-1-yl (target). Quinoline Position 6: Methoxy (BB90881) vs. ethoxy (target).
  • The 4-methylpiperidine in BB90881 may exhibit different steric interactions compared to the 3-methyl isomer in the target compound .
GEO-03336: 6-Chloro-4-(4-Methylpiperidin-1-yl)-2-(Thiophen-3-yl)quinoline
  • Structural Differences :
    • Position 6 : Chloro (GEO-03336) vs. ethoxy (target).
    • Position 2 : Thiophen-3-yl (GEO-03336) vs. unsubstituted (target).
  • Implications: The electron-withdrawing chloro group may reduce electron density on the quinoline ring, affecting π-π stacking interactions. Thiophene introduces a heterocyclic element, possibly enhancing binding to sulfur-interacting residues in proteins .
1-(4-Chlorobenzyl)-6-Ethoxy-3-[(4-Isopropylphenyl)Sulfonyl]-4(1H)-Quinolinone
  • Structural Differences: Core Structure: Quinolinone (oxidized form) vs. quinoline (target). Sulfonyl Group: 4-Isopropylphenyl () vs. 4-methoxyphenyl (target).
  • Implications: The ketone in the quinolinone core may form hydrogen bonds unavailable in the non-oxidized target compound.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound ~434.5 ~3.5 6-Ethoxy, 3-(4-methoxybenzenesulfonyl), 4-(3-methylpiperidin-1-yl)
BB90881 () 424.56 ~3.8 6-Methoxy, 3-(4-ethylbenzenesulfonyl), 4-(4-methylpiperidin-1-yl)
GEO-03336 () ~375.9 ~4.2 6-Chloro, 2-(thiophen-3-yl), 4-(4-methylpiperidin-1-yl)
Quinolinone Derivative () ~526.0 ~4.0 6-Ethoxy, 3-(4-isopropylbenzenesulfonyl), 1-(4-chlorobenzyl), quinolinone core
  • Key Observations: The target compound’s ethoxy group increases molecular weight and logP compared to BB90881’s methoxy. Chloro and thiophene substituents in GEO-03336 result in higher logP, suggesting greater lipophilicity. Quinolinone derivatives () have higher molecular weights due to additional substituents like chlorobenzyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.